10H-pyrimido[1,2-a]benzimidazol-2-one

Regioselective synthesis Heterocyclic chemistry Isomer differentiation

R&D bottleneck: Pre-functionalized heterocycles limit SAR exploration and patentable library generation. Solution: Unsubstituted 10H-pyrimido[1,2-a]benzimidazol-2-one (CAS 24811-78-7). - **Enables systematic diversification** at multiple positions (2,4-diaryl derivatives → selective BMX inhibitors with sub-micromolar anti-leukemia activity; Shaldam 2023) - **Access dual-mechanism antimalarials** (asexual blood stage IC50 0.156 μM; beta-hematin inhibition IC50 ~17 μM, equipotent to chloroquine) - **Green synthesis ready** - recyclable magnetic nanocatalyst in water/ethanol, 6 reuse cycles - **Pharmacophore-validated** for IOP-lowering agents (superior to imidazo[1,2-a]benzimidazole class)

Molecular Formula C10H7N3O
Molecular Weight 185.18 g/mol
Cat. No. B7809493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10H-pyrimido[1,2-a]benzimidazol-2-one
Molecular FormulaC10H7N3O
Molecular Weight185.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC3=NC(=O)C=CN23
InChIInChI=1S/C10H7N3O/c14-9-5-6-13-8-4-2-1-3-7(8)11-10(13)12-9/h1-6H,(H,11,12,14)
InChIKeyIZRYCLMZDYFCMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

10H-Pyrimido[1,2-a]benzimidazol-2-one Core: Rationale & Structural Identity


10H-Pyrimido[1,2-a]benzimidazol-2-one (CAS 24811-78-7, also indexed as pyrimido[1,2-a]benzimidazol-2(1H)-one or benzo[4,5]imidazo[1,2-a]pyrimidin-2(1H)-one) is the unsubstituted parent heterocycle of a pharmacologically diverse family of fused azoloazine compounds. It features a planar conjugated system combining a pyrimidine ring and a benzimidazole ring, with a molecular formula of C10H7N3O and a molecular weight of 185.18 g·mol⁻¹. This scaffold embodies a privileged structure in contemporary medicinal chemistry, serving as the direct synthetic entry point for numerous derivatives that have demonstrated antiplatelet, anticancer, antimalarial, and intraocular-pressure-lowering activities. [1]

10H-Pyrimido[1,2-a]benzimidazol-2-one Core: Why Generic Substitution Fails


Substitution at any position of this scaffold profoundly alters the electronic properties, the regiochemical reactivity, and ultimately the biological target engagement. The 2-one regioisomer is accessed via a specific condensation pathway (e.g., from 2-aminobenzimidazole and propiolic esters) that is orthogonally separate from the synthesis of the 4-one isomer (obtained from malonate derivatives), demonstrating that the carbonyl position is not a trivial variation but a determinant of synthetic feasibility, physicochemical profile, and pharmacological outcome. [1] Replacing the unsubstituted core with a pre-functionalized analog removes the critical opportunity to systematically explore structure–activity relationships (SAR) and precludes the generation of patentable, diverse libraries. [2]

10H-Pyrimido[1,2-a]benzimidazol-2-one: Quantitative Differentiation Evidence


Regiochemical Fidelity: 2-One vs. 4-One Isomer Formation

The condensation of 2-aminobenzimidazole with propiolic esters specifically yields the 2-one regioisomer, whereas the reaction with diethyl ethoxymethylenemalonate selectively produces the 4-one isomer. [1] This orthogonal synthetic access is not achievable with pre-substituted cores, where the regiochemistry is already locked. The structural assignment is confirmed by distinct 1H NMR, IR, and UV spectral signatures. [1]

Regioselective synthesis Heterocyclic chemistry Isomer differentiation

Lipophilicity Advantage vs. Substituted Derivatives

The unsubstituted core scaffold has a lower calculated logP of 1.59, compared to substituted derivatives such as 4-amino-3-(2-hydroxypropyl)-10H-pyrimido[1,2-a]benzimidazol-2-one (logP = 1.26) and 2-hydroxy-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one (XLogP3 = 3.1). [1] This difference in lipophilicity implies significantly different aqueous solubility profiles and potential for BBB penetration, which are critical for lead optimization. The unsubstituted core serves as the optimal starting point for controlled physicochemical modulation.

Lipophilicity Drug-likeness Solubility

Pyrimido vs. Imidazo Class Advantage in IOP Lowering

A pharmacophore analysis conducted on 27 condensed benzimidazole-based compounds revealed that the pyrimido[1,2-a]benzimidazole class is statistically more promising than the imidazo[1,2-a]benzimidazole class as a source of compounds with high intraocular pressure (IOP) lowering activity. [1] Among the tested pyrimido[1,2-a]benzimidazole derivatives, compounds RU 551, RU 555, and RU 839 exhibited significant IOP lowering in ocular normotensive rats, whereas most imidazo[1,2-a]benzimidazole derivatives showed weak or inconsistent effects. [1]

Intraocular pressure Glaucoma Pharmacophore analysis

Anti-Leukemia Activity of 2,4-Diaryl Derivatives

Derivatives of pyrimido[1,2-a]benzimidazole, synthesized from the parent core, demonstrated exceptional anti-leukemia activity. Compound 5h exhibited GI50 values ranging from 0.35 to 9.43 μM across a panel of 60 human cancer cell lines (NCI-DTP five-dose screen), with superior sub-micromolar activity specifically toward leukemia cell lines. [1] Notably, compounds 5e and 5h significantly inhibited BMX kinase in a screening panel of 338 human kinases, a target not hit by the class-related FLT3, ABL, CDK2, or GSK3 kinases. [1]

Acute myeloid leukemia Kinase profiling Anticancer

Antimalarial Activity & Beta-Hematin Inhibition

In a dedicated SAR study, pyrimido[1,2-a]benzimidazole derivatives derived from the parent scaffold showed potent in vitro antiplasmodial activity against the asexual blood stage of Plasmodium falciparum (PfNF54). The most active compound, 19, achieved an IC50 of 0.156 μM. [1] Beta-hematin inhibition activity (IC50 = 16.8 μM) was comparable to the standard control drug chloroquine (IC50 = 17 μM), suggesting a mechanism of action that mimics the host hemoglobin degradation pathway inhibition seen in the related pyrido[1,2-a]benzimidazole class. [1]

Antimalarial Beta-hematin inhibition Plasmodium falciparum

Purity & Physical Form: Enabling Reproducible SAR

The unsubstituted core is commercially supplied as a solid with a melting point (decomposition) of 254–257 °C and a certified purity of ≥95% (typically ≥97%). This physical form and purity are systematically more favorable than many pre-substituted analogs, which can vary widely in crystallinity, salt form, or residual solvent content due to additional synthetic steps. [1] A well-defined melting point and high chemical purity directly translate to reproducible reaction yields in derivative synthesis and reliable biological assay data.

Purity profile Melting point Reproducibility

10H-Pyrimido[1,2-a]benzimidazol-2-one: Key Application Scenarios


Kinase-Targeted SAR Library Construction

The scaffold's orthogonal reactivity allows for systematic diversification at multiple positions. As demonstrated by Shaldam et al. (2023), structurally diverse 2,4-diaryl derivatives can be synthesized from the core and profiled against a panel of 338 kinases, leading to the discovery of selective BMX inhibitors with sub-micromolar anti-leukemia activity. [1] A procurement strategy focused on the unsubstituted core enables medicinal chemistry groups to build SAR libraries with precise control over each substitution, rather than being constrained by pre-functionalized building blocks.

Antimalarial Drug Discovery: Novel Mechanisms

The scaffold provides access to antimalarial compounds that exhibit both direct asexual blood stage parasite killing (IC50 as low as 0.156 μM) and beta-hematin inhibition equipotent to chloroquine (IC50 ~ 17 μM). [2] This dual mechanism is particularly valuable for developing next-generation antimalarials with reduced cross-resistance to existing therapies, supporting procurement of the core compound by groups focused on neglected tropical diseases.

Glaucoma & Ocular Hypertension Drug Development

Pharmacophore analysis has demonstrated that the pyrimido[1,2-a]benzimidazole class offers a statistically more promising source of IOP-lowering agents compared to the imidazo[1,2-a]benzimidazole class in an in vivo rat model. [3] Procuring the parent scaffold enables the design and synthesis of new pyrimido[1,2-a]benzimidazole analogs that incorporate the critical pharmacophoric features (methoxyphenyl, phenylalkyl fragments, non-conjugated six-membered heterocyclic ring) identified in this study.

Green Chemistry & Catalytic Method Development

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidin-2-ones has been achieved using a recyclable hybrid catalyst supported on magnetic nanoparticles in green water/ethanol solvents, maintaining activity over 6 reuse cycles. [4] This makes the core compound an attractive starting material for process chemistry groups developing sustainable, scalable synthetic methods for heterocyclic compound libraries.

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